5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid
Description
5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a sulfamoyl bridge linking a benzyl-(4-chlorophenyl) group to a 2-chlorobenzoic acid backbone. This compound’s structural complexity arises from the sulfonamide group (-SO₂N-) and dual chlorine substitutions, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-[benzyl-(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c21-15-6-8-16(9-7-15)23(13-14-4-2-1-3-5-14)28(26,27)17-10-11-19(22)18(12-17)20(24)25/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVHVKELRTVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoic acid with benzyl chloride in the presence of a base to form benzyl 2-chlorobenzoate. This intermediate is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include benzyl chloride, 2-chlorobenzoic acid, and 4-chlorophenylsulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The nitrooxy acetoxy group in Compound 5c introduces NO-donor capabilities, a feature absent in the target compound . The 1,3,4-oxadiazole moiety in LMM5 enhances antifungal activity, likely due to improved membrane permeability . The thiazolidinone group in the derivative from contributes to anticancer activity via apoptosis induction.
Chlorine Substitution :
- Dual chlorine atoms in the target compound and 5c may enhance electrophilicity and binding to hydrophobic protein pockets.
Pharmacological and Physicochemical Properties
Biological Activity
5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 436.31 g/mol
- CAS Number : 735322-07-3
- Purity : Minimum 95% .
The biological activity of this compound is attributed to several mechanisms:
- Antibacterial Action : The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary tract infections .
- Antitumor Properties : Preliminary studies indicate potential anticancer activity, with mechanisms involving the disruption of cancer cell proliferation pathways .
Table 1: Summary of Biological Activities
Antibacterial Efficacy
In a study evaluating the antibacterial properties of various sulfamoyl compounds, this compound demonstrated significant activity against multiple bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .
Enzyme Inhibition Studies
Research has shown that this compound effectively inhibits AChE, which is crucial in the management of neurodegenerative diseases. The inhibition was quantified using standard enzymatic assays, revealing an IC value indicative of strong enzyme interaction .
Antitumor Activity
A series of in vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent. Further molecular docking studies revealed favorable binding interactions with key proteins involved in cancer progression .
Q & A
Q. How can researchers evaluate the compound’s ecotoxicological impact on non-target organisms?
- Methodological Answer : Use tiered testing:
- Acute toxicity : Daphnia magna immobilization assay (OECD 202).
- Chronic toxicity : Algal growth inhibition (OECD 201) or zebrafish embryo toxicity (FET test).
- Bioaccumulation : Measure BCF values in fathead minnows or earthworms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
